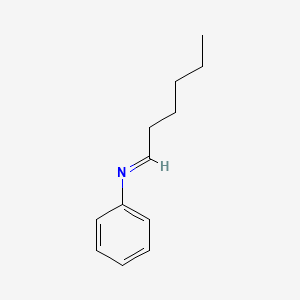
Benzenamine, N-hexylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-hexylidene- typically involves the reaction of aniline with hexanal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond between the aniline and hexanal. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}6\text{H}{13}\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{N=CHC}6\text{H}{13} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-hexylidene- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-hexylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group back to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives such as N-hexylideneaniline oxide.
Reduction: The primary amine, N-hexylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzenamine, N-hexylidene- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-hexylidene- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Benzenamine, N-hexylidene- can be compared with other similar compounds such as:
Aniline: Lacks the hexylidene group, making it less hydrophobic.
N-hexylaniline: Similar structure but lacks the imine group.
N-phenylhexylamine: Different arrangement of the hexyl and phenyl groups.
The uniqueness of Benzenamine, N-hexylidene- lies in its combination of the benzene ring, imine group, and hexylidene group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
117555-73-4 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-phenylhexan-1-imine |
InChI |
InChI=1S/C12H17N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-11H,2-4,8H2,1H3 |
Clé InChI |
SBFSEOWBPUTRPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


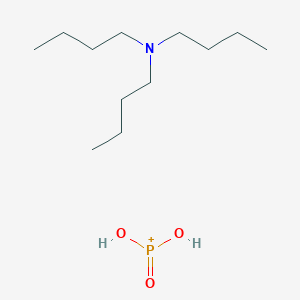
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
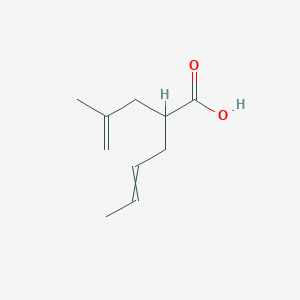
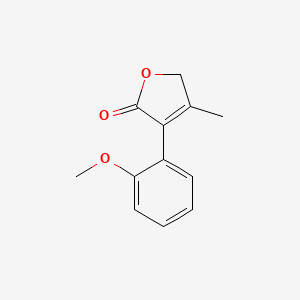
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
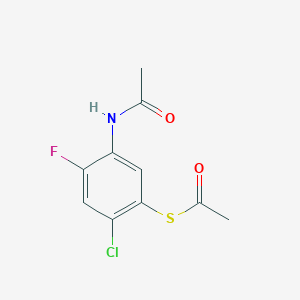
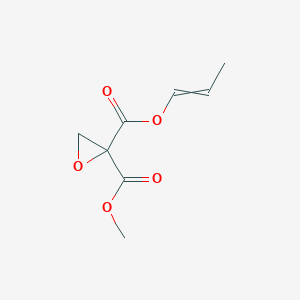

![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
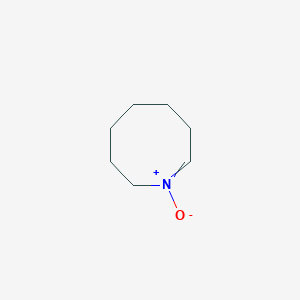
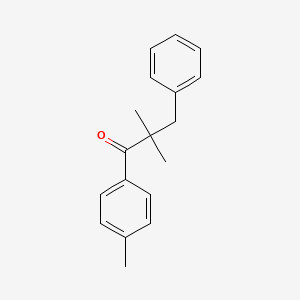
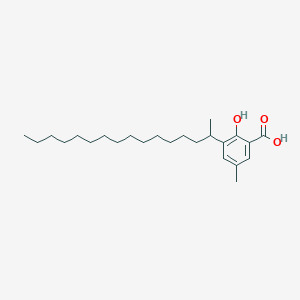
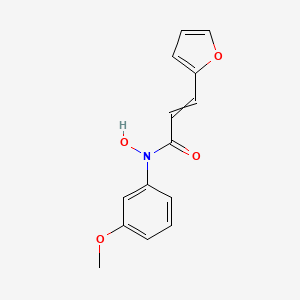
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
